molecular formula C8H4BrClF4 B3041159 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide CAS No. 261763-10-4

3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide

Cat. No.: B3041159
CAS No.: 261763-10-4
M. Wt: 291.47 g/mol
InChI Key: NDKCGHLFWAVIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C8H4BrClF4 It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide typically involves the bromination of 3-Chloro-2-fluoro-6-(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF) under reflux conditions.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine yields the corresponding benzylamine derivative, while Suzuki-Miyaura coupling produces biaryl compounds.

Scientific Research Applications

Chemistry: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound is explored for the development of new pharmaceuticals. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and functional group compatibility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide in chemical reactions involves the formation of a reactive intermediate, such as a benzyl cation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. In biological systems, the compound’s mechanism of action would depend on its specific molecular targets and pathways, which are typically investigated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide
  • 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl chloride
  • 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl fluoride

Comparison: Compared to its analogs, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a trifluoromethyl group. This combination of substituents can significantly influence the compound’s reactivity and physical properties, making it distinct from other benzyl halides.

Properties

IUPAC Name

3-(bromomethyl)-1-chloro-2-fluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF4/c9-3-4-5(8(12,13)14)1-2-6(10)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKCGHLFWAVIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)CBr)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide
Reactant of Route 3
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide
Reactant of Route 6
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.